molecular formula C18H20N2O3 B5823604 N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide

Cat. No.: B5823604
M. Wt: 312.4 g/mol
InChI Key: BJFURHUPGYCLCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide, also known as AZD7325, is a potent and selective agonist of the GABA-A receptor. GABA-A receptors are the primary inhibitory receptors in the central nervous system and are the targets of many clinically important drugs, including benzodiazepines and barbiturates. AZD7325 has shown promise as a potential therapeutic agent for the treatment of anxiety disorders, insomnia, and other conditions.

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide acts as a positive allosteric modulator of GABA-A receptors. This means that it enhances the activity of GABA-A receptors by increasing the binding affinity of GABA to its binding site on the receptor. This leads to an increase in the inhibitory effects of GABA on neuronal activity, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily due to its activity as a GABA-A receptor agonist. This results in the inhibition of neuronal activity in the brain, leading to sedation and anxiolysis. This compound has also been shown to have anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide in lab experiments is its high selectivity for GABA-A receptors. This allows researchers to specifically target the GABAergic system in the brain without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of drug exposure over time.

Future Directions

There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide. One area of interest is the potential use of this compound as a treatment for alcohol use disorder, as it has been shown to reduce alcohol consumption in animal models. Another potential application is the use of this compound as an adjunct therapy for depression, as it has been shown to have antidepressant-like effects in animal models. Finally, further research is needed to better understand the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide involves the reaction of 4-(1-azepanylcarbonyl)phenylboronic acid with 2-furoyl chloride in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to yield the final product.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-2-furamide has been the subject of numerous scientific studies, both in vitro and in vivo. In preclinical studies, this compound has been shown to have anxiolytic and sedative effects in animal models. These effects are believed to be mediated by the activation of GABA-A receptors in the brain.

Properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17(16-6-5-13-23-16)19-15-9-7-14(8-10-15)18(22)20-11-3-1-2-4-12-20/h5-10,13H,1-4,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFURHUPGYCLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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